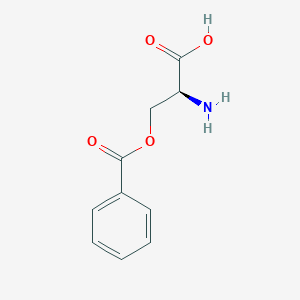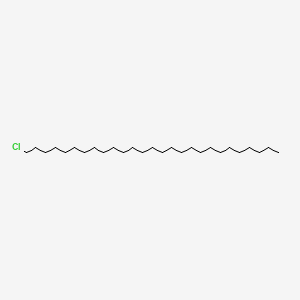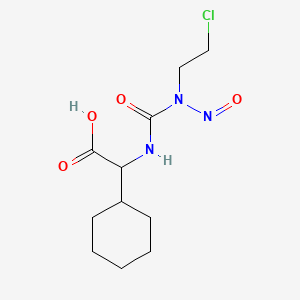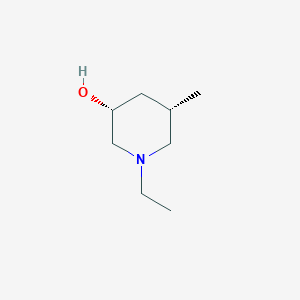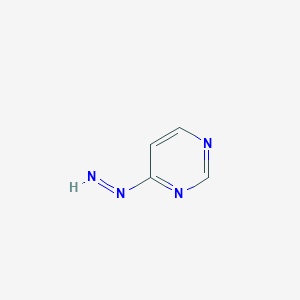
6-Benzoylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzoylquinoline is a nitrogen-based heterocyclic aromatic compound, characterized by a quinoline core structure with a benzoyl group attached at the sixth position. This compound is part of the broader quinoline family, which is known for its diverse applications in medicinal and industrial chemistry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoylquinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction temperature is maintained between 80-100°C .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance sustainability and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. These methods not only improve the yield but also reduce the production time and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Benzoylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinolines, nitroquinolines, and sulfonated quinolines.
Applications De Recherche Scientifique
6-Benzoylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a fluorescent probe for studying biological systems due to its ability to bind to nucleic acids and proteins.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Benzoylquinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with similar chemical properties but lacks the benzoyl group.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Quinoxaline: A related compound with two nitrogen atoms in the ring structure.
Uniqueness: 6-Benzoylquinoline is unique due to the presence of the benzoyl group, which enhances its chemical reactivity and biological activity. This modification allows for more diverse applications compared to its parent compound, quinoline .
Propriétés
Formule moléculaire |
C16H11NO |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
phenyl(quinolin-6-yl)methanone |
InChI |
InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-17-15/h1-11H |
Clé InChI |
AVPITPOWAVYARW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




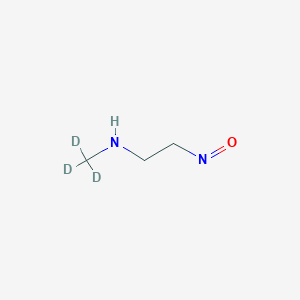
![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
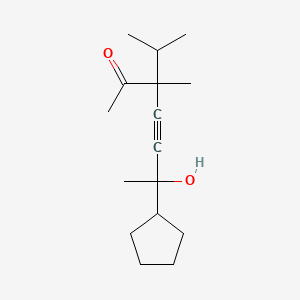
![2-[(Pentafluoroethyl)sulfanyl]propanoic acid](/img/structure/B13809593.png)
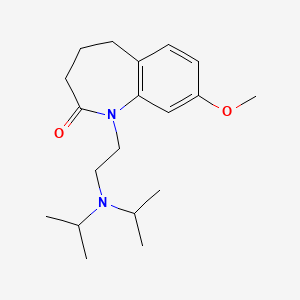
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)
